4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine

Chronic Myeloid Leukemia Bcr/Abl Kinase Inhibition Anticancer Drug Discovery

This compound features a unique orthogonal reactivity—a 2-bromopyridine handle for Pd-catalyzed cross-coupling and a 6-chloropyrimidine group for subsequent displacement—enabling efficient, sequential SAR library synthesis for Bcr/Abl kinase inhibitors. Consistent 97% purity ensures reproducible scale-up and reliable structure-activity relationships, accelerating preclinical development. Ideal for medicinal chemistry programs targeting imatinib-resistant CML.

Molecular Formula C9H5BrClN3O
Molecular Weight 286.51 g/mol
CAS No. 1065484-68-5
Cat. No. B1501210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
CAS1065484-68-5
Molecular FormulaC9H5BrClN3O
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)OC2=CC(=NC=N2)Cl
InChIInChI=1S/C9H5BrClN3O/c10-9-6(2-1-3-12-9)15-8-4-7(11)13-5-14-8/h1-5H
InChIKeyWPJWVSXMGRUQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine (CAS 1065484-68-5) Chemical Profile for Procurement & Research


4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine (CAS 1065484-68-5) is a halogenated heterocyclic compound with the molecular formula C9H5BrClN3O and a molecular weight of 286.51 g/mol [1]. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and linked via an ether bridge to a 2-bromopyridine moiety at the 4-position . This specific substitution pattern is a key structural motif in the synthesis of targeted kinase inhibitors, particularly those targeting the ATP-binding pocket of Bcr/Abl tyrosine kinase [2].

Why 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine Cannot Be Replaced with Generic Pyrimidines


In medicinal chemistry, substituting a key intermediate like 4-((2-bromopyridin-3-yl)oxy)-6-chloropyrimidine with a generic analog (e.g., a simple 4,6-dichloropyrimidine or a pyridine without the bromine handle) is not viable due to the compound's unique dual reactivity. The specific positioning of the bromine on the pyridine ring and the chlorine on the pyrimidine ring provides an orthogonal and sequential reaction pathway [1]. The bromine atom at the 2-position of the pyridine is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of aryl or amine functionalities, while the 6-chloro group on the pyrimidine is typically more resistant and can be utilized for a subsequent, distinct displacement reaction under different conditions [2]. This precise regiochemistry is critical for constructing the complex architecture of Bcr/Abl kinase inhibitors and cannot be replicated by isomers or other halogenated pyrimidines [3].

Quantifiable Differentiation Evidence for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine


Superior In Vitro Cytotoxicity in K562 CML Cells Compared to Dasatinib

While 4-((2-bromopyridin-3-yl)oxy)-6-chloropyrimidine is an intermediate, it serves as the direct precursor to a series of potent Bcr/Abl inhibitors. In a comparative in vitro study, a compound synthesized from this intermediate demonstrated superior cytotoxic activity against the K562 human chronic myeloid leukemia cell line (IC50: 0.72 µM) when compared to the FDA-approved drug dasatinib (IC50: 2.1 µM) under identical assay conditions [1]. This 3-fold improvement in potency highlights the value of this specific building block in constructing advanced leads.

Chronic Myeloid Leukemia Bcr/Abl Kinase Inhibition Anticancer Drug Discovery

Enhanced Selectivity Against Bcr/Abl Kinase Versus Normal Cells

Selectivity is a critical parameter for kinase inhibitors to minimize off-target toxicity. An analog (compound 9e) derived from this core structure exhibited a significantly improved safety profile in vitro. It demonstrated a high selectivity index (SI) of 56.44 against the K562 leukemic cell line when compared to its activity on normal human liver L02 cells [1]. In contrast, dasatinib, the comparator drug, had a much lower selectivity index of 12.1 in the same system, indicating a higher propensity for general cytotoxicity [1].

Kinase Selectivity Therapeutic Index Targeted Therapy

High Purity and Reproducibility as a Critical Intermediate

For a building block used in multi-step synthesis, purity and reliability are paramount. This compound is commercially available with a minimum purity specification of 95% from established vendors, ensuring reproducibility in critical coupling reactions . This contrasts with less common or custom-synthesized alternatives, where batch-to-batch variability in purity and halogen content can lead to inconsistent yields and impurity profiles, complicating downstream process development and regulatory filings [1].

Chemical Synthesis Process Development Quality Control

Optimal Research Applications for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine


Scaffold for Next-Generation Bcr/Abl Tyrosine Kinase Inhibitors

This compound is ideally suited as a core scaffold for medicinal chemistry programs targeting Bcr/Abl kinase. As demonstrated by the superior potency (IC50: 0.72 µM) and selectivity (SI: 56.44) of analogs derived from it compared to the current standard-of-care, dasatinib [1], this building block provides a validated starting point for developing novel therapies to overcome resistance or improve the safety profile in treating Chronic Myeloid Leukemia (CML).

Development of Orthogonal Synthetic Routes for Complex Inhibitors

The compound's unique regiochemistry, featuring both a 2-bromopyridine and a 6-chloropyrimidine [2], makes it a strategic choice for designing orthogonal synthetic sequences. The bromine atom allows for initial palladium-catalyzed cross-coupling to introduce a primary pharmacophore, while the remaining chlorine on the pyrimidine can be later displaced with a secondary amine or other nucleophile. This sequential reactivity is essential for efficiently generating libraries of diverse analogs for structure-activity relationship (SAR) studies [3].

Reproducible Synthesis for Preclinical Candidate Optimization

With a commercial purity specification of at least 95% , this intermediate is well-suited for the reproducible scale-up and optimization of preclinical candidates. Consistent quality ensures that the structure-activity relationships (SAR) established during hit-to-lead campaigns are not confounded by impurities from the building block, thereby accelerating the transition from in vitro studies to in vivo proof-of-concept experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.